molecular formula C13H18N2O B14436676 Methanimine, 1-(1-piperidinyl), N-(4-methoxyphenyl) CAS No. 74530-23-7

Methanimine, 1-(1-piperidinyl), N-(4-methoxyphenyl)

Cat. No.: B14436676
CAS No.: 74530-23-7
M. Wt: 218.29 g/mol
InChI Key: ALTBFMZTFUEBPI-UHFFFAOYSA-N
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Description

Methanimine, 1-(1-piperidinyl), N-(4-methoxyphenyl) is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.2948 . This compound is characterized by the presence of a methanimine group attached to a piperidine ring and a 4-methoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanimine, 1-(1-piperidinyl), N-(4-methoxyphenyl) typically involves the reaction of 4-methoxybenzylamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methanimine, 1-(1-piperidinyl), N-(4-methoxyphenyl) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Methanimine, 1-(1-piperidinyl), N-(4-methoxyphenyl) has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanimine, 1-(1-piperidinyl), N-(4-methoxyphenyl) involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects .

Comparison with Similar Compounds

Properties

CAS No.

74530-23-7

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-piperidin-1-ylmethanimine

InChI

InChI=1S/C13H18N2O/c1-16-13-7-5-12(6-8-13)14-11-15-9-3-2-4-10-15/h5-8,11H,2-4,9-10H2,1H3

InChI Key

ALTBFMZTFUEBPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CN2CCCCC2

Origin of Product

United States

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